Ethyl 3-formyl-5-methylbenzoate
Description
Ethyl 3-formyl-5-methylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at position 3 and a methyl (-CH₃) group at position 5. Its molecular formula is C₁₁H₁₂O₃, with a calculated molecular weight of 192.21 g/mol. The compound is structurally characterized by its electrophilic formyl group, which renders it reactive in nucleophilic addition and condensation reactions, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
ethyl 3-formyl-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-8(2)4-9(6-10)7-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHLMRRZQSHGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-carboxy-5-methylbenzoic acid.
Reduction: Ethyl 3-hydroxymethyl-5-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
Ethyl 3-formyl-5-methylbenzoate serves as a versatile intermediate in organic synthesis. Its aldehyde functional group allows for various reactions, including:
- Condensation Reactions : It can undergo condensation with amines to form imines, which are useful in synthesizing more complex molecules.
- Reduction Reactions : The aldehyde can be reduced to alcohols or further oxidized to acids, expanding its utility in synthetic pathways.
Case Study : A study demonstrated the use of this compound in synthesizing substituted benzoic acids through a multi-step reaction involving Grignard reagents .
Pharmaceutical Applications
2. Anticancer Activity
Recent research has highlighted the potential anticancer properties of compounds derived from this compound. Its derivatives have shown selective cytotoxicity towards various cancer cell lines.
Case Study : A series of derivatives synthesized from this compound were tested against melanoma cells, revealing significant antiproliferative effects attributed to their ability to inhibit specific histone deacetylases (HDACs) .
Material Science Applications
3. Polymer Chemistry
This compound can be utilized in polymer chemistry for the development of new materials. Its functional groups allow it to act as a monomer or cross-linking agent in polymerization reactions.
Data Table: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Type | Free Radical Polymerization |
| Typical Monomer Concentration | 10-20% |
| Reaction Temperature | 60-80 °C |
| Yield | Up to 90% |
Mechanism of Action
The mechanism of action of ethyl 3-formyl-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the ester group can undergo hydrolysis, releasing the active form of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Electron-withdrawing vs. donating groups: The formyl group in this compound enhances electrophilicity compared to hydroxyl or amino substituents in analogs like Ethyl 3-hydroxy-5-methylbenzoate or Ethyl 2-amino-3-bromo-5-methylbenzoate. This difference significantly impacts solubility and reaction pathways .
- Steric and electronic effects: Bromo and cyano substituents (e.g., in Ethyl 3-bromo-5-cyano-2-formylbenzoate) introduce steric hindrance and alter electronic density, reducing reactivity toward bulky nucleophiles compared to the less-substituted target compound .
Biological Activity
Ethyl 3-formyl-5-methylbenzoate is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including antibacterial properties, cytotoxic effects, and potential therapeutic applications, based on diverse research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a benzoate structure with a formyl group and a methyl substituent. The presence of these functional groups contributes to its reactivity and biological activity. The compound is related to other benzoate derivatives, which are known for their pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound, particularly against resistant strains of bacteria. For instance, a derivative of this compound was tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 4 μg/mL, indicating significant potency against these pathogens .
Table 1: Antibacterial Activity Against MRSA
| Compound | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| This compound | 4 | 30 |
| Control (Ampicillin) | 32 | 20 |
The time-kill studies demonstrated that at concentrations of 8× MIC, the compound exhibited a bactericidal effect over a period of 24 hours, reducing viable cell counts significantly .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines, including kidney and colon cells, showed that the compound had minimal cytotoxic effects at lower concentrations. Specifically, concentrations below 5.5 mM resulted in less than 15% reduction in cell viability .
Table 2: Cytotoxicity Results on Human Cell Lines
| Concentration (mM) | HEK293 Cell Viability (%) | CACO2 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 0.1 | >85 | >85 |
| 5.5 | <85 | <70 |
These findings suggest that while this compound may possess beneficial antibacterial properties, it also maintains a favorable safety profile at certain concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The presence of the formyl group enhances its reactivity with bacterial cell walls, facilitating its antibacterial action. Comparative studies with other benzoate derivatives reveal that modifications in the functional groups can significantly affect both potency and toxicity profiles .
Case Studies and Applications
Several case studies have documented the application of this compound in medicinal chemistry. One notable study involved synthesizing various derivatives to improve antibacterial efficacy while reducing cytotoxicity. These derivatives were evaluated for their local anesthetic effects and overall safety in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
